Cas no 2171600-21-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid
- EN300-1536553
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid
- 2171600-21-6
-
- インチ: 1S/C26H30N2O7/c1-33-15-17-14-28(12-13-34-17)25(31)23(10-11-24(29)30)27-26(32)35-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-16H2,1H3,(H,27,32)(H,29,30)
- InChIKey: FYHZIWSCOQJAEO-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1COC
計算された属性
- せいみつぶんしりょう: 482.20530130g/mol
- どういたいしつりょう: 482.20530130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1536553-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1536553-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1536553-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1536553-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1536553-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1536553-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1536553-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1536553-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1536553-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1536553-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 250mg |
$3099.0 | 2023-09-26 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acidに関する追加情報
Comprehensive Overview of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid (CAS No. 2171600-21-6)
The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid (CAS No. 2171600-21-6) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a morpholine ring and Fmoc group, makes it a valuable building block for designing novel bioconjugates and drug candidates. With the growing demand for peptide-based therapeutics and targeted drug delivery systems, this compound has garnered significant attention in both academic and industrial settings.
One of the key advantages of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid is its compatibility with solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for selective deprotection under mild basic conditions. This feature is particularly important for the synthesis of complex peptides with post-translational modifications or unnatural amino acids. Researchers are increasingly exploring its applications in developing peptide vaccines, antimicrobial peptides, and GPCR-targeted drugs, which are currently hot topics in biomedical research.
In addition to its role in peptide chemistry, this compound has shown promise in prodrug design. The morpholine moiety can enhance solubility and bioavailability, addressing common challenges in drug formulation. Recent studies have highlighted its potential in creating pH-sensitive drug carriers for tumor-targeted therapy, a field that has seen exponential growth due to advancements in precision medicine. The compound's ability to incorporate both hydrophilic and lipophilic properties makes it particularly useful for optimizing drug-like properties in lead compounds.
From a structural perspective, the presence of both carboxylic acid and Fmoc-protected amine functionalities allows for versatile conjugation chemistry. This dual reactivity enables researchers to create dendrimers, polymer-drug conjugates, and other nanocarrier systems—topics frequently searched in relation to nanomedicine and drug delivery innovations. The methoxymethyl group on the morpholine ring further contributes to the compound's stability under various physiological conditions, making it suitable for in vivo applications.
Quality control of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid is critical for research applications. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify purity and structure. These methods align with current Good Manufacturing Practice (GMP) standards, which are essential considerations for researchers transitioning from bench-scale synthesis to preclinical development. The compound's CAS No. 2171600-21-6 serves as a unique identifier in chemical databases, facilitating literature searches and patent analysis.
As the pharmaceutical industry continues to explore peptide-drug conjugates and biologics, the demand for specialized building blocks like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid is expected to grow. Its applications extend beyond traditional drug discovery into emerging fields such as theranostics and personalized medicine, where molecular precision is paramount. Researchers frequently search for information on its synthetic protocols, handling precautions, and storage conditions, reflecting the compound's importance in modern chemical biology.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid represents a versatile tool in contemporary medicinal chemistry. Its structural features address multiple challenges in drug development, from improving pharmacokinetic profiles to enabling sophisticated drug targeting strategies. As research into peptide therapeutics and smart drug delivery systems intensifies, this compound will likely remain at the forefront of innovative pharmaceutical design.
2171600-21-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid) 関連製品
- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)
- 2379322-80-0(6-Isopropoxy-2-naphthoic acid)
- 384802-99-7(ethyl 2-tert-butyl-5-(2-chlorophenyl)methoxy-1-benzofuran-3-carboxylate)
- 1484143-74-9(5-(trifluoromethyl)-1,2-oxazol-4-amine)
- 1881331-31-2(1-(1-ethoxycyclobutyl)methanamine hydrochloride)
- 303-53-7(Cyclobenzaprine)
- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)
- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)
- 7538-79-6(4-(dimethylamino)-1-methylpyridinium iodide)
- 1934905-24-4(5-bromo-6-chloropyridazin-4-amine)



